molecular formula C17H25N3O2 B12475711 (4-Methylpiperazin-1-yl)[4-(morpholin-4-ylmethyl)phenyl]methanone

(4-Methylpiperazin-1-yl)[4-(morpholin-4-ylmethyl)phenyl]methanone

Cat. No.: B12475711
M. Wt: 303.4 g/mol
InChI Key: LWBZVRUFDRCWEP-UHFFFAOYSA-N
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Description

4-{[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]METHYL}MORPHOLINE is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]METHYL}MORPHOLINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-methylpiperazine-1-carbonyl chloride with a phenylmethyl morpholine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]METHYL}MORPHOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-{[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]METHYL}MORPHOLINE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]METHYL}MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1-piperazinecarbonyl chloride hydrochloride
  • 4-Morpholinecarbonyl chloride
  • N-Methyl-N-phenylcarbamoyl chloride

Uniqueness

4-{[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]METHYL}MORPHOLINE is unique due to its specific structural features, such as the combination of a morpholine ring and a piperazine moiety.

Properties

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

(4-methylpiperazin-1-yl)-[4-(morpholin-4-ylmethyl)phenyl]methanone

InChI

InChI=1S/C17H25N3O2/c1-18-6-8-20(9-7-18)17(21)16-4-2-15(3-5-16)14-19-10-12-22-13-11-19/h2-5H,6-14H2,1H3

InChI Key

LWBZVRUFDRCWEP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)CN3CCOCC3

Origin of Product

United States

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